Z-谷氨酸(ome)-osu

描述

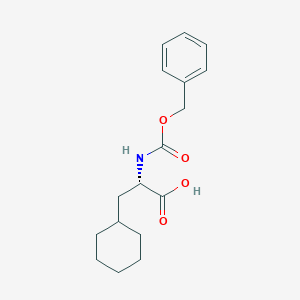

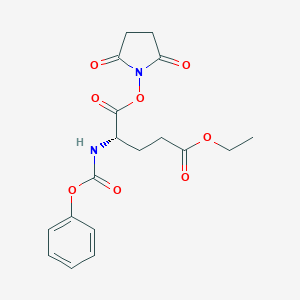

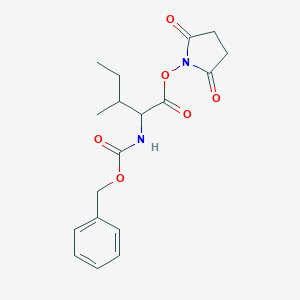

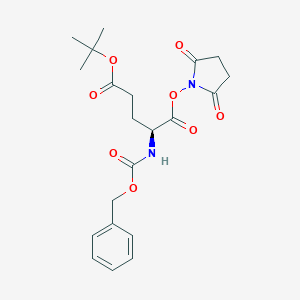

Z-Glu(ome)-osu, also known as N-Carbobenzyloxy-L-glutamic acid alpha-methyl ester or Cbz-Glu-OMe, is a chemical compound with the molecular formula C18H20N2O8 . It is related to Z-Glu-Tyr and Ac-Phe-Tyr, which have been used in early studies on the specificity and mechanism of pepsin action .

Molecular Structure Analysis

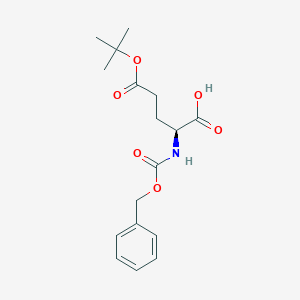

The molecular structure of Z-Glu(ome)-osu is characterized by a molecular weight of 295.3 g/mol and a molecular formula of C14H17NO6 . The compound contains a total of 49 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

Z-Glu(ome)-osu has a molecular weight of 295.29 g/mol . It is a powder in form and has a molecular formula of C14H17NO6 . The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity .科学研究应用

手性构筑块的合成:Z-谷氨酸甲酯用于合成顺式-5-羟基-L-哌啶酸,展示了其作为化学合成中一种多功能手性构筑块的作用(Adams et al., 1996).

膜结合和孔形成:一项关于含有l-谷氨酸(OMe)的阿拉美西素F50/5的合成类似物研究发现,二价阳离子调节其膜结合和孔形成动力学(Aquila et al., 2013).

SPR生物传感器的开发:具有IgG结合活性的蛋白A的Z结构域用于表面等离子共振(SPR)生物传感器的开发,展示了改进的检测灵敏度(Park, Jose, & Pyun, 2011).

实验生物学中的数据管理:OMERO是一个软件平台,它整合了广泛的生物数据,包括图像和矩阵,以促进包括光学显微镜和高内涵筛选在内的各种生物学领域的研究(Allan et al., 2012).

生物活性肽的合成:Z-谷氨酸甲酯已被用于制备生物活性肽,作为合成各种氨基酸及其衍生物的关键组分(Masiukiewicz, Wiejak, & Rzeszotarskat, 2002).

改善土壤肥力:有机质(OM)对土壤的应用及其对土壤肥力和腐殖质结构的影响已得到研究,研究结果表明,OM的应用导致腐殖酸的结构简化和脂肪族含量的增加(Dou, Zhang, & Li, 2008).

用于生物标志物检测的金属有机框架:利用谷氨酸的镧系金属有机骨架(MOFs)被设计用于检测神经病变生物标志物谷氨酸,表明ZJU-168(MOFs)作为实际谷氨酸检测的有效传感器的潜力(Xia, Wan, Li, & Zhang, 2020).

脉冲电子-电子双共振光谱:使用PELDOR光谱研究了[谷氨酸(OMe)]阿拉美西素分子在囊泡膜中的自组装超结构,揭示了肽聚集和膜穿透的见解(Milov et al., 2009).

用于解毒的混合金属MOFs:混合金属Ce/Zr MOFs对神经毒剂表现出增强的解毒性能,Mg(OMe)2掺杂进一步提高了它们的催化活性,突出了它们在化学危害缓解中的潜力(Geravand et al., 2020).

V8蛋白酶催化的肽合成:Z-谷氨酸甲酯用于在有机溶剂中使用金黄色葡萄球菌V8蛋白酶合成各种肽,展示了其在肽键形成中的作用(Cer̆vský, 1991).

安全和危害

Safety data sheets indicate that exposure to Z-Glu(ome)-osu should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound. In case of accidental exposure, appropriate first aid measures should be taken .

作用机制

Target of Action

Z-Glu(ome)-osu, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester , is a synthetic substrate that has been used in studies on the specificity and mechanism of pepsin action . Pepsin is a proteolytic enzyme that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process .

Mode of Action

Z-Glu(ome)-osu interacts with pepsin, which prefers hydrophobic L-amino acid residues in both the X- and Y- positions . The compound’s interaction with pepsin involves the breaking of the bond between NAD+ and niacinamide ribosomes to release the nicotinamide and transfer the acetylated groups from proteins to ADP-ribose .

Biochemical Pathways

The interaction of Z-Glu(ome)-osu with pepsin affects the protein degradation pathway. Pepsin, being a proteolytic enzyme, breaks down proteins into smaller peptides. This process is crucial in the digestion of dietary proteins .

Result of Action

The action of Z-Glu(ome)-osu results in the deacetylation of proteins, contributing to the process of protein degradation . This can have various downstream effects depending on the specific proteins involved and the physiological context.

Action Environment

The action of Z-Glu(ome)-osu is influenced by environmental factors such as pH. The pH dependence of the kinetic parameters of pepsin action is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Moreover, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

属性

IUPAC Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)